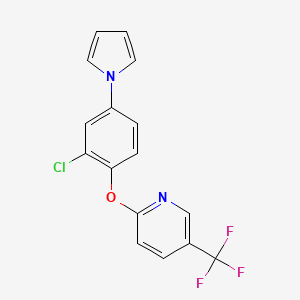

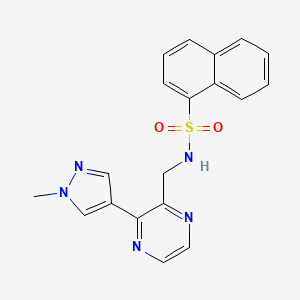

4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Phenols can be synthesized via several methods. One common method is the sulfonation of toluene, followed by basic hydrolysis of the sulfonate salt . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis

In phenols, the sp2 hybridized carbon of the benzene ring attached directly to the hydroxyl group acts as an electron-withdrawing group, thus decreasing the electron density on oxygen .Chemical Reactions Analysis

Phenols are highly reactive towards electrophilic aromatic substitution . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols have high boiling points due to the presence of intermolecular hydrogen bonding . They are readily soluble in water due to their ability to form hydrogen bonds, but the solubility decreases with the addition of other hydrophobic groups in the ring .Scientific Research Applications

1. Antimicrobial and Antibacterial Properties

Compounds containing thiazole derivatives, including those structurally related to 4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol, have been found effective against various bacterial and fungal infections. These compounds show promising activity against Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida spp. This suggests potential applications in developing antimicrobial and antibacterial agents (Mori et al., 2021); (Bharti et al., 2010).

2. Cancer Treatment and Photodynamic Therapy

Some derivatives have shown potential in cancer treatment and photodynamic therapy. A study found that zinc phthalocyanine derivatives with similar structures have high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

3. Anticancer Properties

Certain thiazole derivatives, similar in structure, demonstrate promising anticancer activities, particularly against breast cancer cells. This indicates the potential for developing novel anticancer agents (Mahmoud et al., 2021).

4. Catalytic Applications

Compounds with thiazole-hydrazone ligands have been used as catalysts in various chemical reactions. This includes the oxidation of primary alcohols and hydrocarbons, suggesting their potential in industrial chemical processes (Ghorbanloo & Alamooti, 2017).

5. Fluorescent Colorimetric Detection

Thiazole-based Schiff base chemosensors have been developed for the selective and sensitive detection of metal ions like Al3+. This application is vital in environmental monitoring and analytical chemistry (Manna et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of research on phenols could involve further investigation of their potential applications in various fields, such as medicine, agriculture, and materials science. For example, the regioselective mono-bromination of phenols has been successfully developed, which could have implications for the synthesis of new compounds .

Properties

IUPAC Name |

4-[(Z)-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-22-15-8-4-13(5-9-15)16-11-23-17(19-16)20-18-10-12-2-6-14(21)7-3-12/h2-11,21H,1H3,(H,19,20)/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUOEBNIQNIVFW-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-decyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2419517.png)

![1-[(2-Chlorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2419519.png)

![Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2419524.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419525.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2419527.png)

![Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2419532.png)

![2-(4-Fluorophenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2419534.png)